molecular formula C16H20BrN B8621018 2,2-Diethylbenz[f]isoindolinium bromide

2,2-Diethylbenz[f]isoindolinium bromide

Katalognummer: B8621018
Molekulargewicht: 306.24 g/mol
InChI-Schlüssel: WLXFYSQKGXWOKW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diethylbenz[f]isoindolinium bromide is a chemical compound with the molecular formula C16H18BrN . It belongs to a class of isoindoline compounds, which have been identified in historical synthetic organic chemistry research for the development of novel chemical entities . As an isoindolinium salt, its structure suggests potential application in foundational studies and as a building block or intermediate in the synthesis of more complex molecules for specialized research. Researchers exploring cholinesterase reactivators, particularly for counteracting organophosphate poisoning, may have an interest in this structural class. While established quaternary pyridinium oximes are common, recent research is focused on developing new compounds, including uncharged or zwitterionic forms, to improve blood-brain barrier penetration . The benzo[f]isoindol-2-ium structure provides a core scaffold that can be functionalized for various investigative pathways. This product is intended for use by qualified laboratory researchers only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Eigenschaften

Molekularformel

C16H20BrN

Molekulargewicht

306.24 g/mol

IUPAC-Name

2,2-diethyl-1,3-dihydrobenzo[f]isoindol-2-ium;bromide

InChI

InChI=1S/C16H20N.BrH/c1-3-17(4-2)11-15-9-13-7-5-6-8-14(13)10-16(15)12-17;/h5-10H,3-4,11-12H2,1-2H3;1H/q+1;/p-1

InChI-Schlüssel

WLXFYSQKGXWOKW-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1(CC2=CC3=CC=CC=C3C=C2C1)CC.[Br-]

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Their Properties

The following table summarizes key differences between 2,2-diethylbenz[f]isoindolinium bromide and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Evidence ID
Sepantronium Bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Cyclohexenyl, methyl ether Survivin inhibitor (IC₅₀: 0.54 nM in PC-3 cells)
6-Bromo-2-methylisoindolin-1-one C₉H₈BrNO 226.07 Methyl, bromo Intermediate in organic synthesis
2,4-Difluorobenzyl bromide C₇H₅BrF₂ 207.02 Difluoro, benzyl bromide Organic synthesis intermediate
Ethidium bromide C₂₁H₂₀BrN₃ 394.31 Phenanthridinium core Nucleic acid intercalator
(±)-1,3-Dioxoisoindolin-2-yl-2-(bromomethyl)-2-(4-methoxyphenyl)butanoate 3d C₂₀H₁₈BrO₅NNa 454.03 Methoxyphenyl, bromomethyl Synthetic intermediate for drug discovery

Key Differences and Implications

  • Lipophilicity : The diethyl groups in 2,2-diethylbenz[f]isoindolinium bromide likely increase lipophilicity compared to Sepantronium Bromide (methyl ether substituent) or fluorinated benzyl bromides. This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity: Sepantronium Bromide exhibits potent survivin inhibition (IC₅₀: 0.54 nM), while ethidium bromide acts as a DNA intercalator.
  • Synthetic Utility : Difluorobenzyl bromides are widely used in cross-coupling reactions, whereas isoindolinium bromides serve as intermediates for nitrogen-containing heterocycles .

Pharmacological and Toxicological Considerations

  • Potency : Sepantronium Bromide’s low IC₅₀ (0.54 nM) highlights the impact of substituents on activity. The diethyl groups in the target compound may sterically hinder target binding or improve pharmacokinetics .
  • Toxicity : Bromide-containing compounds like methyl bromide exhibit neurotoxicity and require stringent safety protocols . Ethidium bromide is mutagenic, emphasizing the need for structural optimization to mitigate risks in the target compound .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 2,2-Diethylbenz[f]isoindolinium bromide?

Answer:
The compound is synthesized via intramolecular cyclization of dialkyl(3-phenylpropen-2-yl)(3-phenylpropyn-2-yl)ammonium bromides under alkaline aqueous conditions. Key steps include:

  • Reagents and Conditions : Heating precursors in an aqueous alkaline medium (e.g., NaOH or KOH) at elevated temperatures (80–100°C) to promote cyclization .
  • Purification : Isolation via recrystallization or column chromatography.
  • Mechanistic Insight : The reaction proceeds through nucleophilic attack and ring closure, stabilized by the electron-withdrawing bromine substituent.

Advanced: How do structural modifications in the ammonium bromide precursor influence cyclization efficiency and product distribution?

Answer:
The dialkyl substituents on the ammonium precursor significantly impact reaction pathways:

  • Steric Effects : Bulky groups (e.g., pentamethylene) restrict conformational flexibility, favoring selective cleavage at the C(1)–N(2) bond, as seen in 2,2-pentamethylene derivatives .
  • Electronic Effects : Electron-donating groups stabilize intermediates, altering product ratios. For example, diethyl groups may enhance cyclization yields compared to bulkier analogs.
  • Methodological Optimization : Use DFT calculations to model transition states and predict regioselectivity .

Basic: What analytical techniques are recommended for characterizing the structural integrity of 2,2-Diethylbenz[f]isoindolinium bromide?

Answer:

  • X-ray Crystallography : Resolves atomic coordinates and displacement parameters (e.g., Table 2 in and ) to confirm molecular geometry .

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify alkyl substituents and aromatic protons (e.g., δ 7.20–7.40 ppm for phenyl groups) .
  • Mass Spectrometry : Validates molecular weight and bromide counterion presence.

Advanced: What mechanistic insights explain preferential bond cleavage in aqueous-alkaline treatment of cyclized isoindolinium bromides?

Answer:
Cleavage selectivity depends on:

  • Bond Stability : The C(1)–N(2) bond is more labile due to steric strain in the bicyclic structure, as observed in 2,2-pentamethylene derivatives .
  • Electronic Environment : Electron-withdrawing groups near the N(2) atom destabilize the N(2)–C(3) bond, favoring its retention.
  • Experimental Validation : Kinetic studies under varying pH and temperature conditions can quantify cleavage rates.

Application-Focused: How is this compound utilized in developing advanced materials like anion exchange membranes (AEMs)?

Answer:

  • Functionalization : The isoindolinium moiety enhances AEM stability in alkaline fuel cells by forming durable cationic sites when grafted onto HDPE backbones .
  • Performance Metrics : Membranes exhibit superior hydroxide ion conductivity (e.g., >100 mS/cm at 80°C) and chemical resistance compared to commercial benchmarks.
  • Research Gaps : Long-term durability under dry conditions requires further optimization via copolymerization or cross-linking strategies.

Methodological: What strategies mitigate side reactions during synthesis?

Answer:

  • Condition Control : Maintain pH >12 to avoid premature protonation of intermediates.
  • Catalyst Use : Sub-stoichiometric catalysts (e.g., Rh(III) complexes) improve regioselectivity, as seen in analogous bromide syntheses .
  • Side Reaction Analysis : Monitor byproducts (e.g., dibromo derivatives) via GC-MS or HPLC and adjust reagent stoichiometry accordingly.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.